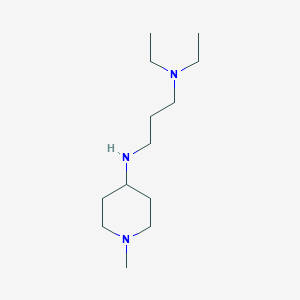

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with the molecular formula C13H29N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and diethylamine groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine typically involves the reaction of 1-methyl-4-piperidone with diethylamine in the presence of a reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Common solvents such as ethanol or methanol

Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium

Reduction: LiAlH4 in anhydrous ether

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

- N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-butane-1,4-diamine

Uniqueness

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and diethylamine groups contribute to its versatility in various applications, distinguishing it from similar compounds.

Biologische Aktivität

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine (CAS: 626217-85-4) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and reviews.

Chemical Structure and Properties

- Molecular Formula : C13H29N3

- Molar Mass : 229.39 g/mol

- IUPAC Name : N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine

The compound features a piperidine ring and diethylamine groups, contributing to its unique reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

Receptor Binding :

- It interacts with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can modulate neurotransmission and influence various physiological processes.

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes, which may alter metabolic pathways. For example, it can inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 6 µM |

| Proteus mirabilis | 6 µM |

These results indicate that the compound has considerable potential as an antibacterial agent, especially in the treatment of infections caused by resistant strains .

2. Neuropharmacological Effects

The compound's ability to inhibit AChE suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in animal models .

Study on Antibacterial Properties

In a study published in MDPI, researchers tested various derivatives of piperidine compounds, including this compound. The study utilized the agar disc diffusion method to assess antibacterial activity:

- Results : The compound exhibited significant inhibition against multiple bacterial strains at a concentration of 1 mM in DMSO. Notably, it was effective against resistant strains like MRSA .

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound led to a reduction in neuronal cell death and improved cognitive outcomes in mice subjected to neurotoxic insults .

Eigenschaften

IUPAC Name |

N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-4-16(5-2)10-6-9-14-13-7-11-15(3)12-8-13/h13-14H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGIBQNQYWZCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.